1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a fluorinated organic compound characterized by its unique chemical structure, which includes a pyrrolopyrazine core and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrrolopyrazine core through a cyclization reaction involving a diamine and a difluorophenyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards biological targets, leading to potential pharmacological effects.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperidin-4-one
2-Chloro-1-(3,4-difluorophenyl)ethanone
3,4-Difluorophenyl isocyanate
Uniqueness: 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to its pyrrolopyrazine core, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICLFNZXYXVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.